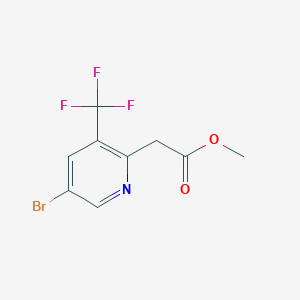

Methyl 2-(5-bromo-3-(trifluoromethyl)pyridin-2-yl)acetate

CAS No.:

Cat. No.: VC17452567

Molecular Formula: C9H7BrF3NO2

Molecular Weight: 298.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H7BrF3NO2 |

|---|---|

| Molecular Weight | 298.06 g/mol |

| IUPAC Name | methyl 2-[5-bromo-3-(trifluoromethyl)pyridin-2-yl]acetate |

| Standard InChI | InChI=1S/C9H7BrF3NO2/c1-16-8(15)3-7-6(9(11,12)13)2-5(10)4-14-7/h2,4H,3H2,1H3 |

| Standard InChI Key | CMZAJSWULBLCFL-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)CC1=C(C=C(C=N1)Br)C(F)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

Methyl 2-(5-bromo-3-(trifluoromethyl)pyridin-2-yl)acetate (CHBrFNO) features a pyridine ring with three distinct substituents:

-

Bromine at position 5, enhancing electrophilic reactivity.

-

Trifluoromethyl (-CF) at position 3, contributing to metabolic stability and lipophilicity.

-

Acetate ester (-OCOCH) at position 2, facilitating prodrug strategies or further functionalization.

Table 1: Key Physicochemical Properties

The trifluoromethyl group significantly influences the compound’s electronic properties, reducing basicity compared to non-fluorinated analogs . The ester group enhances solubility in organic solvents, making it suitable for reaction media like ethyl acetate or tetrahydrofuran .

Synthetic Methodologies

Route 1: Multistep Synthesis via Malonate Intermediates

A patent (CN109232399B) describes a four-step synthesis for 5-bromo-2-methyl-3-(trifluoromethyl)pyridine , which can be adapted for the target compound:

-

Alkylation: Diethyl malonate reacts with 2-chloro-3-trifluoromethyl-5-nitropyridine under basic conditions to form a malonate intermediate.

-

Decarboxylation: Acidic hydrolysis removes the malonate group, yielding a methyl-substituted pyridine.

-

Reduction: Nitro groups are reduced to amines using iron powder in acetic acid.

-

Diazotization and Bromination: Diazotization with tert-butyl nitrite followed by copper bromide-mediated bromination introduces the bromine substituent.

Table 2: Critical Reaction Parameters from Patent CN109232399B

| Step | Key Conditions | Yield (%) |

|---|---|---|

| Malonate Alkylation | THF, 0–25°C, 24 h | 76.6 |

| Acidic Decarboxylation | 6N HCl, reflux | 76.6 |

| Nitro Reduction | Fe, AcOH, 80°C | 85.0 |

| Bromination | CuBr, tert-butyl nitrite, EA | 65.0 |

For the target ester, an additional esterification step using methanol and acetyl chloride would follow bromination .

Route 2: Direct Esterification of Pyridinecarboxylic Acid

A modified approach involves:

-

Bromination of 3-(trifluoromethyl)pyridin-2-ylacetic acid.

-

Esterification with methanol under acidic catalysis (e.g., HSO) .

Applications in Pharmaceutical Development

TRPA1 Ion Channel Modulation

The compound’s structural analogs (e.g., 5-bromo-2-methyl-3-(trifluoromethyl)pyridine) are documented as TRPA1 inhibitors . TRPA1 channels mediate pain signaling and inflammatory responses, making them targets for:

Analytical Characterization

Spectroscopic Data (Predicted)

-

H NMR (400 MHz, CDCl): δ 8.72 (s, 1H, H-6), 8.24 (s, 1H, H-4), 3.82 (s, 3H, OCH), 3.68 (s, 2H, CH).

-

F NMR: δ -58.9 (CF).

Chromatographic Methods

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume